molecular formula C16H13BrN2O2S2 B2697134 2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034596-83-1

2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2697134
CAS RN: 2034596-83-1
M. Wt: 409.32
InChI Key: BXISZSZMPKMIFO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a bromine atom, a benzenesulfonamide group, and a pyridine ring attached to a thiophene ring . These types of compounds are often used in the development of new pharmaceuticals and materials .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using various methods, including the use of trimethylamine or magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like FT-IR, 1H-NMR, and 13C-NMR spectra, and elemental analysis .

Scientific Research Applications

Photodynamic Therapy Applications

Studies have synthesized various benzenesulfonamide derivatives to investigate their spectroscopic, photophysical, and photochemical properties for potential applications in photodynamic therapy (PDT), an alternative treatment for cancer. Zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units containing Schiff base have been reported to possess good solubility, adequate fluorescence, favorable singlet oxygen production, and photostability. These properties make them suitable candidates as photosensitizers in PDT for cancer treatment (Öncül, Öztürk, & Pişkin, 2022; Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Activities

Benzenesulfonamide derivatives have also been explored for their antimicrobial and antiproliferative activities. Compounds with benzenesulfonamide moiety have shown significant antimicrobial activity against pathogenic bacteria and fungi. For instance, N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide exhibited notable antimicrobial properties (Ranganatha et al., 2018). Additionally, new pyrimidine derivatives containing benzenesulfonamide groups have been synthesized and tested for their antiproliferative activity against selected human cancer cell lines, showing moderate to strong growth inhibition, particularly against the HEPG2 liver cancer and HT-29 colon cancer cell lines (Awad et al., 2015).

Catalysis and Chemical Synthesis

Benzenesulfonamide derivatives play a significant role in catalysis and chemical synthesis, enabling the development of new chemical entities. For example, the synthesis of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide showcases their potential as ligands for metal coordination, influencing the molecular and supramolecular structures of the resulting compounds (Jacobs, Chan, & O'Connor, 2013). Moreover, these compounds have been utilized in oxidative cross-coupling reactions, demonstrating their versatility in the synthesis of complex molecules (Miura, Tsuda, Satoh, Pivsa-Art, & Nomura, 1998).

Environmental and Biological Sensing

The ability to discriminate toxic benzenethiols from biologically active aliphatic thiols is crucial in chemical, biological, and environmental sciences. Reaction-based fluorescent probes designed with benzenesulfonamide derivatives have shown high sensitivity and selectivity for thiophenols over aliphatic thiols, offering promising applications for sensing in environmental and biological contexts (Wang, Han, Jia, Zhou, & Deng, 2012).

Future Directions

Research into similar compounds is ongoing, with a focus on their potential applications in medicine and materials science. Future research may focus on optimizing the synthesis process, exploring their mechanisms of action, and evaluating their safety and efficacy .

properties

IUPAC Name

2-bromo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S2/c17-14-5-1-2-6-15(14)23(20,21)19-10-12-4-3-8-18-16(12)13-7-9-22-11-13/h1-9,11,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXISZSZMPKMIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

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